N-(3-chloro-4-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, sulfonamide linkage, and the final coupling with the chloromethylphenyl group. Common reagents used in these reactions include azides, alkynes, and sulfonyl chlorides under conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a sulfonamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21ClFN5O3S2 |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClFN5O3S2/c1-13-4-7-15(10-17(13)21)23-19(28)12-31-20-25-24-18(26(20)2)11-27(32(3,29)30)16-8-5-14(22)6-9-16/h4-10H,11-12H2,1-3H3,(H,23,28) |
InChI Key |
ROCHSTOGDCDRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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